5,7-Dihydroxycoumarin

Catalog No.
S724823
CAS No.
2732-18-5
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-Dihydroxycoumarin

CAS Number

2732-18-5

Product Name

5,7-Dihydroxycoumarin

IUPAC Name

5,7-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H

InChI Key

KIQQFVJHWNCGAU-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O

Canonical SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O

Natural Occurrence and Source

5,7-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin found in various plants, including the inflorescences of Macaranga triloba []. This compound belongs to a class of naturally occurring chemicals known for their diverse biological activities [].

Antibacterial Potential

Research suggests that 5,7-dihydroxycoumarin possesses antibacterial properties. Studies have investigated the efficacy of this compound and its derivatives against various bacterial strains, including Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa []. These studies have shown promising results, indicating the potential of 5,7-dihydroxycoumarin as a lead compound for developing novel antibacterial agents [].

Further Research and Considerations

While the initial research on 5,7-dihydroxycoumarin's antibacterial properties is encouraging, further studies are necessary to fully understand its potential as a therapeutic agent. This includes:

  • Mechanism of action: Investigating the specific mechanisms by which 5,7-dihydroxycoumarin exerts its antibacterial effects is crucial for optimizing its efficacy and identifying potential targets for drug development.
  • In vivo studies: While preliminary studies have shown promise in vitro, further research is needed to evaluate the effectiveness and safety of 5,7-dihydroxycoumarin in animal models and potentially in clinical trials.
  • Derivatives and modifications: Exploring the development of synthetic derivatives of 5,7-dihydroxycoumarin with enhanced potency, selectivity, and pharmacokinetic properties holds promise for improving its therapeutic potential.

5,7-Dihydroxycoumarin, also known as 5,7-dihydroxychromen-2-one, is a naturally occurring compound belonging to the coumarin family. Its chemical formula is C₉H₆O₄, and it features two hydroxyl groups at the 5 and 7 positions of the coumarin structure. This compound is notable for its distinct properties, including fluorescence and potential biological activities, making it a subject of interest in various fields of research .

The mechanism by which 5,7-dihydroxycoumarin exerts its antibacterial effects remains unclear. Further research is needed to elucidate its mode of action against bacteria. Coumarins, in general, can exhibit antibacterial activity through various mechanisms, including disrupting bacterial cell membranes or inhibiting their enzyme activity [].

Currently, there is limited information on the safety profile of 5,7-dihydroxycoumarin. As with any new compound, proper handling and safety precautions are recommended during research involving this molecule.

Limitations and Future Research

Research on 5,7-dihydroxycoumarin is in its early stages. Further studies are needed to explore its:

  • Antibacterial activity against different bacterial strains
  • Mechanism of action against bacteria
  • Safety profile and potential toxicity
  • Development into potential therapeutic agents
Due to its hydroxyl groups. It exhibits weak acidic properties and can react with bases such as sodium hydroxide, leading to deprotonation reactions. The compound can also act as a chelating agent for metal ions, particularly cupric ions, through coordination with its hydroxyl groups . Additionally, it has been shown to interact with nitroxide radicals, enhancing fluorescence intensity significantly under specific conditions .

Research indicates that 5,7-dihydroxycoumarin possesses notable biological activities. It has demonstrated antioxidant properties, which involve scavenging free radicals and reducing oxidative stress. Furthermore, studies have shown its potential anticancer effects by decreasing cell viability in various cancer cell lines while sparing normal cells . The compound's ability to modulate intracellular pH also influences its fluorescence emission, suggesting a role in cellular monitoring and imaging applications .

Several synthesis methods for 5,7-dihydroxycoumarin have been reported:

  • Condensation Reactions: Traditional methods involve the condensation of salicylaldehyde with malonic acid derivatives under acidic or basic conditions.
  • Synthetic Approaches: Recent studies focus on unsymmetrically substituted derivatives through various chemical transformations that allow for fine-tuning of the hydroxyl substitutions at the 5 and 7 positions .
  • Natural Extraction: It can also be isolated from natural sources such as plants belonging to the Rutaceae family, where it occurs as a secondary metabolite.

5,7-Dihydroxycoumarin has several applications across different domains:

  • Fluorescent Probes: Due to its fluorescence properties, it is used as a probe for detecting radicals and oxidative stress in biological systems .
  • Antioxidants: Its ability to scavenge free radicals makes it valuable in formulations aimed at reducing oxidative damage.
  • Pharmaceuticals: The compound's anticancer properties are being explored for potential therapeutic applications in oncology.

Interaction studies reveal that 5,7-dihydroxycoumarin selectively interacts with nitroxide radicals like 4-amino-TEMPO. This interaction is characterized by significant fluorescence enhancement due to proton transfer mechanisms. Such studies utilize techniques like fluorescence spectroscopy and high-performance liquid chromatography to elucidate the underlying mechanisms .

Several compounds share structural similarities with 5,7-dihydroxycoumarin. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6,7-DihydroxycoumarinHydroxyl groups at positions 6 and 7Stronger fluorescence enhancement than 5,7-dihydroxycoumarin; significant anticancer activity
CoumarinBasic coumarin structureLacks hydroxyl substitutions; less biological activity compared to dihydroxy derivatives
Esculetin (6,7-Dihydroxycoumarin)Hydroxyl at positions 6 and 7Exhibits pronounced antioxidant properties; used in various biomedical applications
UmbelliferoneHydroxyl group at position 7Known for anti-inflammatory effects but lacks the dual hydroxyl functionality of dihydroxy derivatives

The uniqueness of 5,7-dihydroxycoumarin lies in its specific substitution pattern that enhances its biological activity and interaction capabilities compared to other coumarins.

5,7-Dihydroxycoumarin is a naturally occurring coumarin derivative characterized by its distinctive molecular formula of C9H6O4 [1] [2] [3]. The compound features a fused benzene and α-pyrone ring system with two hydroxyl groups strategically positioned at the 5 and 7 positions of the coumarin backbone [4] [5]. The molecular weight of 5,7-dihydroxycoumarin is precisely 178.1415 g/mol, with an exact mass of 178.026609 g/mol [1] [4].

The structural representation can be expressed through various chemical notations. The IUPAC name for this compound is 5,7-dihydroxy-2H-chromen-2-one [2] [3]. The canonical SMILES notation is represented as C1=CC(=O)OC2=CC(=CC(=C21)O)O [4] [6]. The InChI key, which serves as a unique identifier, is KIQQFVJHWNCGAU-UHFFFAOYSA-N [1] [2] [4].

PropertyValue
Molecular FormulaC9H6O4 [1] [2] [3]
Molecular Weight178.1415 g/mol [1]
Exact Mass178.026609 g/mol [4]
IUPAC Name5,7-dihydroxy-2H-chromen-2-one [2] [3]
CAS Registry Number2732-18-5 [1] [2] [3]
InChI KeyKIQQFVJHWNCGAU-UHFFFAOYSA-N [1] [2] [4]

The compound exhibits specific topological properties that contribute to its chemical behavior. The topological polar surface area is calculated to be 66.80 Ų [4]. The molecule contains four hydrogen bond acceptors and two hydrogen bond donors, with zero rotatable bonds, indicating a rigid planar structure [4]. The calculated partition coefficient (XlogP) is 1.20, suggesting moderate lipophilicity [4].

Physicochemical Characteristics

The physicochemical properties of 5,7-dihydroxycoumarin reveal important characteristics for its handling and application in research settings. The compound presents as a pale yellow to white crystalline solid with distinctive physical properties [7] [8].

The melting point of 5,7-dihydroxycoumarin has been reported as 280°C [7]. The predicted boiling point is 506.4±19.0°C [7]. The density of the compound is calculated to be 1.563±0.06 g/cm³ [7]. These thermal properties indicate that the compound requires elevated temperatures for phase transitions, reflecting the stability of the coumarin ring system with hydroxyl substitutions.

The predicted pKa value for 5,7-dihydroxycoumarin is 7.18±0.20 [7]. This value indicates that the compound exhibits weak acidic behavior, primarily due to the presence of the hydroxyl groups at positions 5 and 7 [9]. The compound appears as an off-white to yellow solid in its pure form [7].

Physical PropertyValue
Melting Point280°C [7]
Boiling Point (Predicted)506.4±19.0°C [7]
Density (Predicted)1.563±0.06 g/cm³ [7]
pKa (Predicted)7.18±0.20 [7]
Physical FormOff-white to yellow crystalline solid [7]
Storage Temperature2-8°C under inert atmosphere [7]

For optimal stability, 5,7-dihydroxycoumarin should be stored under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C [7]. The compound demonstrates stability under appropriate storage conditions, with recommended storage periods of up to 6 months at -80°C or 1 month at -20°C when prepared as stock solutions [10] [11].

Spectroscopic Properties

The spectroscopic properties of 5,7-dihydroxycoumarin provide essential information for compound identification and structural analysis. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that confirm the molecular structure and substitution pattern.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 5,7-dihydroxycoumarin exhibits distinctive signals that correspond to the aromatic protons and hydroxyl groups. In deuterated dimethyl sulfoxide (DMSO-d6), the compound shows characteristic peaks for the aromatic protons [12] [13]. The chemical shifts for the aromatic protons typically appear between δ 5.85-6.26 ppm for H-3, H-6, and H-8 positions [13]. The hydroxyl protons appear as broad signals at δ 10.29-10.51 ppm, indicating hydrogen bonding interactions [13].

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the aromatic ring system show characteristic chemical shifts that reflect the electron density distribution influenced by the hydroxyl substituents [12]. The lactone carbonyl carbon typically appears at a chemical shift around δ 160-165 ppm [12].

Infrared Spectroscopy

The infrared spectrum of 5,7-dihydroxycoumarin displays characteristic absorption bands that identify functional groups within the molecule. The hydroxyl groups produce a broad absorption band in the region of 3400-3500 cm⁻¹ [14] [15]. The lactone carbonyl group shows a strong and sharp absorption band at 1650-1710 cm⁻¹ [15]. Aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 cm⁻¹, while carbon-carbon aromatic stretching occurs at 1550-1600 cm⁻¹ [15].

Spectroscopic TechniqueKey Absorption/Chemical Shift
¹H NMRδ 5.85-6.26 ppm (aromatic H), δ 10.29-10.51 ppm (OH) [13]
¹³C NMRδ 160-165 ppm (C=O), δ 94-108 ppm (aromatic C) [12]
IR3400-3500 cm⁻¹ (OH), 1650-1710 cm⁻¹ (C=O) [14] [15]

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 5,7-dihydroxycoumarin shows characteristic absorption maxima that reflect the extended conjugation in the molecule. The compound exhibits maximum absorption wavelengths at approximately 229, 258, 300, and 351 nm [16]. These absorption bands correspond to π→π* transitions within the aromatic ring system and are influenced by the hydroxyl substituents [17].

Mass Spectrometry

Mass spectrometry data for 5,7-dihydroxycoumarin confirms the molecular weight and provides fragmentation patterns useful for structural identification. The molecular ion peak appears at m/z 178 [18] [19]. Common fragmentation patterns include the loss of carbon monoxide (28 mass units) from the molecular ion, resulting in fragment ions that help confirm the coumarin structure [19].

Crystalline Structure

The crystalline structure of 5,7-dihydroxycoumarin has been studied through X-ray crystallographic analysis, providing detailed information about the three-dimensional arrangement of atoms within the crystal lattice. The compound crystallizes in specific space groups that reflect the intermolecular interactions between molecules [20].

Crystallographic studies have revealed that 5,7-dihydroxycoumarin can form complexes with metal ions, as demonstrated in studies with manganese ions where the compound acts as a ligand [20]. In these crystal structures, the hydroxyl groups at positions 5 and 7 participate in coordination with metal centers, with coordination distances ranging from 2.0 to 2.6 Å [20].

The crystal packing is stabilized by hydrogen bonding interactions between hydroxyl groups of adjacent molecules. These intermolecular hydrogen bonds contribute to the overall stability of the crystal structure and influence the physical properties such as melting point and solubility [20].

Crystallographic ParameterValue
Coordination Distance Range2.0-2.6 Å (with Mn²⁺) [20]
Hydrogen BondingIntermolecular OH···O interactions [20]
Crystal StabilityEnhanced by hydrogen bonding network [20]

The planar nature of the coumarin ring system, combined with the hydroxyl substituents, creates opportunities for π-π stacking interactions between molecules in the crystal lattice. The rigid structure with zero rotatable bonds contributes to well-defined crystal packing arrangements [4].

Solubility Profile in Various Solvents

The solubility profile of 5,7-dihydroxycoumarin varies significantly across different solvent systems, reflecting the compound's amphiphilic nature due to the presence of both polar hydroxyl groups and the hydrophobic aromatic ring system.

Organic Solvents

5,7-Dihydroxycoumarin demonstrates good solubility in polar organic solvents. In dimethyl sulfoxide (DMSO), the compound shows a solubility of 25 mg/mL (equivalent to 140.34 mM), though ultrasonication may be required to achieve complete dissolution [21] [10] [11]. The compound is also soluble in ethanol and methanol, making these solvents suitable for preparing stock solutions [8] [16].

For dimethyl formamide (DMF), the solubility is approximately 50 mg/mL, while in ethanol it reaches about 2 mg/mL [16]. These differences in solubility reflect the varying hydrogen bonding capabilities and polarity of the different organic solvents.

Aqueous Solubility

The aqueous solubility of 5,7-dihydroxycoumarin is limited due to the hydrophobic nature of the coumarin ring system [8] [16]. The compound has limited solubility in pure water, which is typical for coumarin derivatives [8]. However, solubility can be enhanced in aqueous buffer systems, particularly when the compound is first dissolved in a water-miscible organic solvent before dilution with aqueous buffer [16].

In a 1:4 mixture of DMF:PBS (pH 7.2), the compound achieves a solubility of approximately 0.2 mg/mL [16]. This method of co-solvent preparation is commonly used for biological studies where aqueous compatibility is required.

Solvent SystemSolubilityReference
DMSO25 mg/mL (140.34 mM) [21] [10] [11]
DMF~50 mg/mL [16]
Ethanol~2 mg/mL [16]
DMF:PBS (1:4, pH 7.2)~0.2 mg/mL [16]
WaterLimited solubility [8] [16]

Solvent Selection Guidelines

For research applications, solvent selection should consider the intended use and required concentration. DMSO is recommended for high-concentration stock solutions, while ethanol or methanol are suitable for moderate concentration preparations [10] [11]. For biological applications requiring aqueous compatibility, the co-solvent approach using DMF followed by buffer dilution is preferred [16].

5,7-Dihydroxycoumarin represents a naturally occurring benzopyrone compound that has been identified in various plant species across different botanical families. The compound belongs to the broader class of simple coumarins, which are characterized by the presence of hydroxyl groups at the 5 and 7 positions of the coumarin nucleus [1] [2].

The primary botanical source of 5,7-dihydroxycoumarin is Macaranga triloba (Thunb.) Müll.Arg., a member of the Euphorbiaceae family [3] [4] [5]. This compound has been consistently isolated from the inflorescences of this species through various phytochemical investigations [3] [5] [6]. Beyond Macaranga triloba, coumarins with similar structural characteristics have been reported in other plant families, particularly within the Apiaceae [7] [8], Rutaceae [9], and Asteraceae [10].

The distribution of coumarin-producing plants demonstrates significant taxonomic diversity. More than 1300 coumarins have been identified from natural plant sources, with notable concentrations found in families such as Apiaceae, where species like Prangos, Ferula, Heracleum, and Pachypleurum are particularly rich in coumarin content [11]. The phenylpropanoid pathway, which gives rise to coumarins, is widely distributed across the plant kingdom, suggesting that 5,7-dihydroxycoumarin and related compounds may occur in additional botanical sources that remain to be fully characterized [10] [12].

Isolation from Macaranga triloba

The isolation of 5,7-dihydroxycoumarin from Macaranga triloba has been documented through multiple independent research investigations, establishing this species as the definitive natural source of the compound. Initial isolation studies by Zakaria et al. demonstrated the presence of 5,7-dihydroxycoumarin alongside scopoletin in dichloromethane extracts of the plant's inflorescences [3] [6].

The isolation methodology typically involves successive extraction procedures beginning with the collection of fresh inflorescences from Macaranga triloba specimens. The plant material undergoes maceration with organic solvents, commonly hexane, dichloromethane, and methanol for approximately 72 hours [13] [5]. The dichloromethane extract, which yields the highest concentration of coumarin compounds, is subsequently subjected to vacuum liquid chromatography [5].

Detailed phytochemical analysis reveals that 5,7-dihydroxycoumarin constitutes one of seven major compounds isolated from Macaranga triloba flowers, along with five flavonoids and scopoletin [5]. The structural elucidation of 5,7-dihydroxycoumarin has been accomplished through comprehensive spectroscopic analysis, including one-dimensional nuclear magnetic resonance (1H and 13C nuclear magnetic resonance, Distortionless Enhancement by Polarization Transfer), two-dimensional nuclear magnetic resonance (Correlation Spectroscopy, Heteronuclear Multiple Quantum Coherence, Heteronuclear Multiple Bond Correlation), ultraviolet spectroscopy, infrared spectroscopy, and mass spectrometry [3] [5].

The compound has been successfully isolated from Macaranga triloba specimens collected from multiple locations within Malaysia, including Pasir Raja in Hulu Terengganu [13] [5]. The reproducibility of isolation across different collection sites and seasons indicates a consistent biosynthetic capacity within this species.

Biosynthesis in Plant Systems

The biosynthesis of 5,7-dihydroxycoumarin follows the general phenylpropanoid pathway that characterizes coumarin formation in plants. This metabolic route originates from primary metabolism through the shikimic acid pathway, ultimately leading to the formation of L-phenylalanine as the initial substrate [14] [15] [16].

The biosynthetic sequence begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase, which catalyzes the conversion to trans-cinnamic acid [14] [15]. This represents the committed step in phenylpropanoid metabolism and provides the foundation for all downstream coumarin biosynthesis [16]. Subsequent hydroxylation of trans-cinnamic acid by cinnamate 4-hydroxylase produces p-coumaric acid, which is then activated to p-coumaroyl-coenzyme A by 4-coumarate:coenzyme A ligase [15] [17].

The formation of the dihydroxycoumarin structure requires additional hydroxylation and methylation steps. Research on related pathways indicates that caffeoyl-coenzyme A O-methyltransferase catalyzes the conversion of caffeoyl-coenzyme A to feruloyl-coenzyme A, a key precursor in scopoletin biosynthesis [18]. The ortho-hydroxylation of feruloyl-coenzyme A by feruloyl-coenzyme A 6'-hydroxylase represents a critical step in coumarin ring formation [18].

The final lactonization step, which completes the coumarin nucleus formation, involves intramolecular cyclization of the hydroxylated phenylpropanoid intermediate [19] [20]. For 5,7-dihydroxycoumarin specifically, the positioning of hydroxyl groups at the 5 and 7 positions suggests involvement of specific hydroxylases and methyltransferases that modify the basic coumarin structure after ring closure [7] [8].

Environmental factors significantly influence coumarin biosynthesis in plant systems. Stress conditions, including drought, temperature fluctuation, and pathogen attack, have been shown to upregulate the expression of genes encoding key biosynthetic enzymes [8] [16]. This stress-responsive nature of coumarin production suggests an adaptive function for these compounds in plant defense mechanisms.

Geographic Distribution of Source Plants

Macaranga triloba exhibits a characteristic Southeast Asian distribution pattern, reflecting the biogeographic history of the region and the ecological requirements of this pioneer species. The species occurs naturally across Indo-China, including Thailand, Cambodia, Myanmar, and Vietnam [21] [22]. Throughout the Malay Peninsula, including Peninsular Malaysia and Singapore, Macaranga triloba maintains stable populations in both primary and secondary forest environments [21] [23].

The Indonesian archipelago represents a major center of distribution for Macaranga triloba, with documented populations across Sumatra, Java, and Borneo [21] [22] [24]. In Borneo, the species is found across political boundaries, occurring in Kalimantan (Indonesia), Sabah and Sarawak (Malaysia), and Brunei Darussalam [22] [25]. The Philippines also hosts populations of this species, though detailed distribution mapping remains incomplete [21] [22].

The altitudinal range of Macaranga triloba extends from sea level to approximately 1,400 meters elevation, demonstrating considerable ecological plasticity [21] [26]. This broad elevational tolerance enables the species to colonize diverse habitat types, from coastal forest margins to montane forest edges [23] [26]. The species shows particular affinity for disturbed environments, functioning as a pioneer species that rapidly colonizes recently cleared or burned forest areas [21] [26].

Habitat preferences include the edges of swamp forests, dry dipterocarp forests, and secondary growth areas [21] [23]. The species demonstrates successful establishment in forest margins, along transportation corridors, and in areas subject to periodic disturbance [23] [24]. This ecological strategy positions Macaranga triloba as an important component of forest regeneration sequences throughout its range.

The distribution pattern of Macaranga triloba aligns with the broader biogeographic patterns observed in Southeast Asian flora. The species' presence across the Sunda Shelf, including the Malay Peninsula, Sumatra, Java, and Borneo, reflects historical land connections during periods of lower sea level [27]. The apparent absence from more easterly Indonesian islands suggests dispersal limitations or ecological constraints that prevent establishment beyond the Sunda Shelf region.

Seasonal Variations in Natural Occurrence

Seasonal fluctuations in the occurrence and concentration of 5,7-dihydroxycoumarin and related coumarins demonstrate complex interactions between environmental factors and plant metabolism. Research on coumarin-producing species reveals significant temporal variation in secondary metabolite accumulation, influenced by photoperiod, temperature, precipitation, and plant developmental stage [28] [29] [30].

Studies on Mikania laevigata, another coumarin-producing species, demonstrate that environmental conditions can dramatically affect coumarin concentrations. Under controlled cultivation conditions with 80% shading during summer months, coumarin concentrations reached 0.94 ± 0.24% dry weight, while no coumarin was detected in closely related Mikania glomerata under similar conditions [28]. This finding illustrates the species-specific nature of coumarin biosynthesis and its sensitivity to environmental manipulation.

Seasonal variation patterns show that coumarin content typically increases during periods of environmental stress. Summer drought conditions often stimulate coumarin accumulation as part of the plant's adaptive response to water stress [29] [30]. Conversely, periods of optimal growing conditions may result in reduced coumarin concentrations as the plant allocates resources toward growth rather than secondary metabolite production.

Photoperiod effects on coumarin biosynthesis have been documented in multiple plant families. Extended daylight periods during summer months can increase essential oil and phenolic compound production, including coumarins, through enhanced photosynthetic activity and increased substrate availability for secondary metabolism [29] [30]. Temperature fluctuations also influence coumarin biosynthesis, with moderate stress conditions often promoting increased production.

For Macaranga triloba specifically, the species exhibits year-round flowering and fruiting capacity, suggesting continuous metabolic activity that may buffer against extreme seasonal variation in coumarin content [23]. However, the compound concentration in inflorescences likely varies with developmental stage, environmental conditions, and resource availability. Peak coumarin accumulation may coincide with periods of reproductive development when the plant allocates significant resources toward flower and fruit production.

Cultivation studies indicate that shade levels significantly affect secondary metabolite production in related species. The optimal conditions for 5,7-dihydroxycoumarin accumulation in Macaranga triloba may involve partial shade environments that balance photosynthetic capacity with stress-induced secondary metabolite production [28]. This finding has important implications for sustainable harvesting practices and potential cultivation of this species for compound production.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 g/mol

Monoisotopic Mass

178.02660867 g/mol

Heavy Atom Count

13

Other CAS

2732-18-5

Wikipedia

5,7-Dihydroxycoumarin

Dates

Last modified: 08-15-2023

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